molecular formula C6H11NO2S B2641172 3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one CAS No. 2027558-84-3

3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one

Cat. No.: B2641172
CAS No.: 2027558-84-3
M. Wt: 161.22
InChI Key: FDJIGRKVAQNCSP-UHFFFAOYSA-N
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Description

3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one is a heterocyclic compound that contains an oxazolidinone ring substituted with an ethyl group at the third position and a sulfanylmethyl group at the fifth position

Scientific Research Applications

3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of an amino alcohol with an isocyanate to form the oxazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The ethyl and sulfanylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction of the oxazolidinone ring can produce various reduced derivatives.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, modulating their activity. The sulfanylmethyl group may also play a role in the compound’s biological activity by forming interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl: This compound has a similar sulfanylmethyl group but differs in the core structure and additional substituents.

    3-Ethyl-5-(sulfanylmethyl)-2-oxazolidinone: This compound is similar but lacks the ethyl group at the third position.

Uniqueness

3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and sulfanylmethyl groups on the oxazolidinone ring makes it a versatile compound for various applications.

Properties

IUPAC Name

3-ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-2-7-3-5(4-10)9-6(7)8/h5,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJIGRKVAQNCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(OC1=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2027558-84-3
Record name 3-ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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